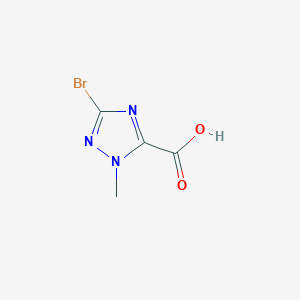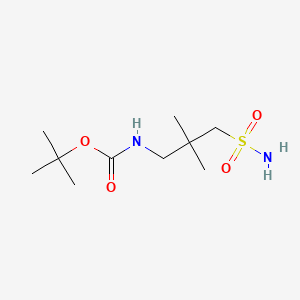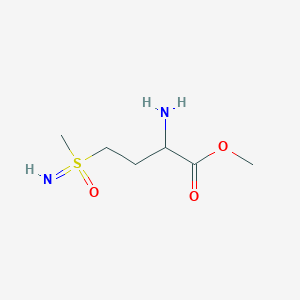![molecular formula C11H14ClNO3 B13498151 benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a chloro-substituted hydroxypropyl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-3-chloro-2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+(2S)-3-chloro-2-hydroxypropylamine→Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate+HCl
Industrial Production Methods
Industrial production methods for carbamates often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane)
Oxidation: Oxidizing agents (e.g., PCC), solvent (e.g., dichloromethane)
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)
Major Products Formed
Substitution: N-substituted carbamates
Oxidation: Carbonyl derivatives
Reduction: Amines
Applications De Recherche Scientifique
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a protecting group in peptide synthesis.
Mécanisme D'action
The mechanism of action of benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the sequential addition of amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the chloro and hydroxypropyl groups, making it less versatile in certain reactions.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group but requires stronger acidic conditions for removal.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group that can be removed under basic conditions.
Uniqueness
Benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate is unique due to its combination of functional groups, which allows for a broader range of chemical transformations. The presence of the chloro and hydroxypropyl groups provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H14ClNO3 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C11H14ClNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m1/s1 |
Clé InChI |
GIUGNTQXZOLIHW-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC[C@@H](CCl)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


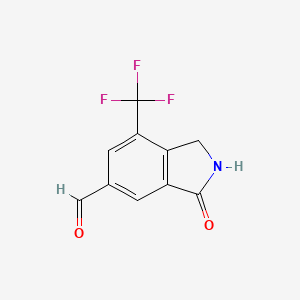
![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)


![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
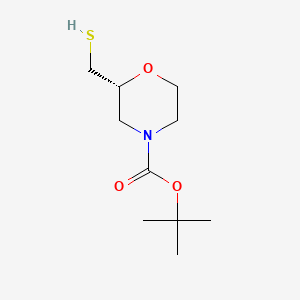
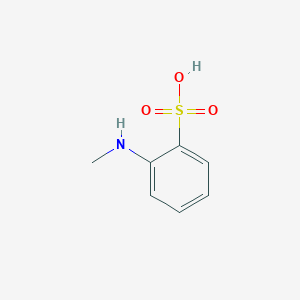
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
